molecular formula C24H22N2O5 B5195409 2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide

2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide

Cat. No.: B5195409
M. Wt: 418.4 g/mol
InChI Key: ZUVSQCKCPGWHPP-UHFFFAOYSA-N
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Description

2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide is an organic compound characterized by its unique cyclopropane ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of methoxy and nitro functional groups adds to its chemical reactivity and potential utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under controlled conditions.

    Introduction of Methoxy Groups: The methoxy groups can be introduced via electrophilic aromatic substitution reactions using methanol and an appropriate catalyst.

    Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the corresponding carboxylic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids from methoxy groups.

    Reduction: Formation of amine groups from nitro groups.

    Substitution: Formation of various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new pharmaceuticals due to its unique structure and functional groups.

    Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.

    Biological Research: Investigation of its biological activity and potential as a bioactive compound.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The methoxy and nitro groups can participate in various chemical interactions, including hydrogen bonding and electron donation/withdrawal, which can influence the compound’s reactivity and biological activity. The cyclopropane ring can also impart rigidity to the molecule, affecting its overall conformation and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-bis(3-methoxyphenyl)cyclopropane-1-carboxamide: Lacks the nitro group, which may result in different reactivity and biological activity.

    N-(3-nitrophenyl)cyclopropane-1-carboxamide:

    2,2-bis(3-methoxyphenyl)-N-phenylcyclopropane-1-carboxamide: Lacks the nitro group, which may influence its reactivity and biological activity.

Uniqueness

2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups with the cyclopropane ring structure makes this compound particularly interesting for research and development in various scientific fields.

Properties

IUPAC Name

2,2-bis(3-methoxyphenyl)-N-(3-nitrophenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-30-20-10-3-6-16(12-20)24(17-7-4-11-21(13-17)31-2)15-22(24)23(27)25-18-8-5-9-19(14-18)26(28)29/h3-14,22H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVSQCKCPGWHPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2(CC2C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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